2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(dimethylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKVDCNQFKONLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028382 | |
| Record name | 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-01-8 | |
| Record name | CGA-15140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-[(dimethylcarbamoyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CGA-15140 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6JCT6POEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid typically involves the reaction of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The dimethylcarbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Hydrolysis: Formation of 2-chloro-4-aminobenzoic acid and dimethylamine.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Pharmacological Applications
1.1. Inhibition of Cytokine Production
Recent studies have highlighted the role of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid as an inhibitor of interleukin-15 (IL-15), a cytokine involved in inflammatory and autoimmune disorders. The compound has been shown to effectively reduce IL-15 dependent peripheral blood mononuclear cell proliferation and secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This suggests its potential as a lead molecule for developing therapeutic agents targeting IL-15 related pathologies .
1.2. Ion Channel Modulation
The compound has also been investigated for its ability to modulate ion channels, particularly the transient receptor potential melastatin 4 (TRPM4) channel. Studies indicate that it acts as a specific inhibitor of TRPM4, demonstrating an IC value of approximately 9.55 µM at low pH levels. This inhibition is significant in cancer research, where TRPM4 channels are implicated in cell survival and proliferation under acidic conditions .
Chemical Characterization and Structure Activity Relationship (SAR)
2.1. Structural Features
The chemical structure of this compound includes a chloro substituent and a dimethylcarbamoyl group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with specific biological targets, making it a valuable compound for further development .
2.2. SAR Insights
Research into the structure-activity relationship (SAR) of benzoic acid derivatives indicates that modifications to the core structure can significantly affect biological activity. For instance, variations in substituents can alter the compound's potency against IL-15 or its efficacy as an ion channel inhibitor .
Case Studies and Experimental Findings
3.1. In Vitro Studies on IL-15 Inhibition
In vitro experiments have demonstrated that this compound can effectively inhibit IL-15 activity at concentrations that are pharmacologically relevant. The compound was tested against various benzoic acid derivatives, revealing that it possesses one of the highest inhibitory activities among its peers .
3.2. Ion Channel Inhibition Studies
Further investigations into the ion channel modulation capabilities of this compound have shown that it selectively inhibits TRPM4 without affecting other TRP channels or common ion channel targets such as NMDA receptors or voltage-gated potassium channels. This specificity is crucial for minimizing off-target effects in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The chloro group and dimethylcarbamoyl moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Reactivity: The dimethylcarbamoyl amino group in the target compound enhances steric hindrance and lipophilicity compared to the primary amino group in 4-Amino-2-chlorobenzoic acid . This difference may reduce nucleophilic reactivity, making the target compound less prone to Schiff base formation, a reaction observed to fail in 2-Amino-4-chlorobenzoic acid .
Biological Activity: 2-Amino-4-chlorobenzoic acid is a precursor to quinazolinones, which exhibit anticonvulsant and anticancer properties . The dimethylcarbamoyl group in the target compound may modulate similar pathways but with altered pharmacokinetics due to increased lipophilicity. Desmethylchlorotoluron-benzoic acid, a herbicide metabolite, highlights the role of methylcarbamoyl groups in agrochemical activity .
Physicochemical Stability :
- Storage at -20°C for the target compound suggests sensitivity to thermal degradation, a trait shared with analogs like Lactofen (CAS 77501-63-4), a nitro-substituted benzoic acid herbicide .
Biological Activity
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CDMBA) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. Its unique structure, which includes a chloro substituent and a dimethylcarbamoyl amino group, enhances its potential as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activities associated with CDMBA, supported by data tables, research findings, and case studies.
- Chemical Formula : C₁₀H₁₁ClN₂O₃
- CAS Number : 59587-01-8
- Molecular Structure : The compound features an aromatic ring with a chlorine atom at the 2-position and a dimethylcarbamoyl amino group at the 4-position.
Antimicrobial Activity
CDMBA has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 15 |
| Escherichia coli | Moderate inhibition | 30 |
| Candida albicans | Weak activity | 50 |
These findings suggest that CDMBA could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that CDMBA may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Preliminary studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways that promote tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | COX inhibition |
| A549 (lung cancer) | 15.0 | Induction of apoptosis |
| HepG2 (liver cancer) | 10.0 | Cell cycle arrest |
The anticancer potential of CDMBA is further supported by its ability to induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .
Enzyme Inhibition Studies
CDMBA has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Non-competitive | 5.5 |
| Cyclooxygenase-2 (COX-2) | Selective inhibition | 8.0 |
These results indicate that CDMBA may have therapeutic applications beyond traditional antimicrobial and anticancer roles, potentially aiding in the treatment of neurological disorders .
Case Studies
- Anticancer Efficacy : In a study involving CDMBA's effect on MCF-7 breast cancer cells, researchers observed significant cytotoxicity, leading to a reduction in cell viability by over 70% at concentrations above 10 µM. This study highlighted the compound's potential as an adjunct therapy in breast cancer treatment .
- Antimicrobial Screening : A series of experiments conducted on various microbial strains revealed that CDMBA exhibited superior activity compared to standard antibiotics like penicillin against certain resistant strains, suggesting its potential use in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, and how can reaction efficiency be optimized?
- Methodology : Acylation of 2-amino-4-chlorobenzoic acid derivatives using dimethylcarbamoyl chloride in anhydrous conditions (e.g., DMF as a catalyst, THF as solvent) is a common approach. Key steps include:
-
Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials.
-
Monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of dimethylcarbamoyl chloride) and temperature (60–80°C) to suppress side reactions like over-acylation.
Key Reaction Parameters Solvent: THF/DMF (anhydrous) Catalyst: Pyridine or DMF Temperature: 60–80°C Purification: Ethanol recrystallization
Q. How can structural characterization be performed for this compound?
- Spectroscopic Analysis :
- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbamoyl NH at δ 6.5–7.0 ppm) .
- IR : Stretching bands for amide C=O (~1650 cm) and carboxylic acid O-H (~2500–3300 cm) .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) with UV detection at 254 nm. Retention time typically 8–10 minutes .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s biological activity be investigated?
- In Silico Studies : Molecular docking (AutoDock Vina) using crystal structure data to predict binding affinity for targets like enzymes or receptors. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
- In Vitro Assays : Competitive inhibition assays (e.g., IC determination) using fluorogenic substrates to quantify enzyme inhibition kinetics.
Q. How should contradictory data in synthesis or bioactivity be resolved?
- Case Study : Failed Schiff base formation (e.g., unintended recovery of starting material due to intramolecular H-bonding preventing aldehyde coordination). Solutions include:
- Using stronger Lewis acids (e.g., ZnCl) to activate the amine group.
- Switching to aprotic solvents (e.g., DMSO) to destabilize intramolecular interactions .
Q. What strategies address low solubility in aqueous buffers for in vivo studies?
- Solubility Enhancement :
- Co-solvents: 10–20% DMSO/PEG-400 in PBS.
- pH adjustment: Dissolve in 0.1 M NaOH (pH 9–10) for carboxylic acid deprotonation.
- Data :
| Solubility (mg/mL) | Water | PBS (pH 7.4) | 10% DMSO |
|---|---|---|---|
| 25°C | 0.2 | 0.5 | 15.3 |
Q. How can computational modeling guide derivative design?
- QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro) with logP and IC using Gaussian-based DFT calculations. Prioritize derivatives with lower hydrophobicity (clogP < 3) for improved bioavailability .
Data Contradictions and Troubleshooting
- Example : Discrepancies in melting points (e.g., reported mp 210–215°C vs. observed 200–205°C) may arise from polymorphic forms. Mitigate by standardizing recrystallization solvents (e.g., ethanol vs. acetonitrile) and DSC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
